2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide
Description
2-Chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a 2-chloro-acetylamino group. This structural motif positions it within a broader class of bioactive compounds, where chloroacetamide groups are critical for reactivity and biological interactions. The compound’s dual chloro substituents enhance its electrophilic character, making it a candidate for nucleophilic substitution reactions, particularly in peptide stapling and covalent inhibitor design . Its synthesis typically involves bis-halogenomethyl-aryl derivatives in aqueous/organic solvent mixtures under mild conditions .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWDRHEVJDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide typically involves the reaction of chloroacetyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Conformation
- 2-Chloro-N-phenylacetamide Derivatives (e.g., 2-chloro-N-(3-methylphenyl)acetamide, 2-chloro-N-(3-nitrophenyl)acetamide): Substituents like methyl or nitro groups on the phenyl ring influence molecular conformation. For instance, the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation relative to the meta-methyl group, whereas nitro groups induce an anti conformation . In contrast, the target compound’s 2-(2-chloro-acetylamino) substituent likely promotes intramolecular hydrogen bonding, stabilizing specific conformers and affecting packing in the solid state . Key Data:
- 2-Chloro-N-(benzothiazol-2-yl)acetamide (P1): Reacts with amines (e.g., sulfapyridine) under solvent-free fusion or DMF reflux to form thiazole derivatives. The benzothiazole ring enhances π-π stacking, whereas the target compound’s phenyl-acetylamino group may prioritize hydrogen-bonding interactions .
Structural Insights
- Quantum chemical calculations on 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide reveal a single preferred conformer, whereas bulkier substituents (e.g., diphenylthiophosphoryl) induce equilibrium between synclinal and anticlinal conformers . The target compound’s conformation remains unexplored but is hypothesized to balance steric and electronic effects.
Pharmacological Potential
- The target compound’s dual chloro groups may enhance binding affinity .
Biological Activity
2-Chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₁₃Cl₂N₂O₂
- CAS Number : 23420-63-5
The presence of chloro groups in its structure enhances its reactivity, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screened several N-substituted phenyl-2-chloroacetamides against various pathogens, including Staphylococcus aureus and Candida albicans. The results showed that these compounds were particularly effective against Gram-positive bacteria and moderately effective against yeast species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |
Anticancer Potential
Chalcone derivatives, including those related to this compound, have been noted for their anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The structural modifications in chalcones often enhance their potency against different cancer cell lines.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in the development of therapeutics for inflammatory diseases.
The mechanism of action for this compound includes:
- Nucleophilic Substitution : The chloro groups facilitate nucleophilic attack, which can lead to the formation of reactive intermediates that interact with biological targets.
- Binding Affinity : Interaction studies indicate a significant binding affinity to various biological targets, which is critical for its therapeutic efficacy.
Case Studies
One notable study involved the synthesis and evaluation of a series of N-substituted phenyl-2-chloroacetamides. These compounds were subjected to quantitative structure-activity relationship (QSAR) analysis to predict their biological activity based on their chemical structure. The findings confirmed that structural modifications significantly influenced their antimicrobial potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
